1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperidinyl)- is a heterocyclic compound with significant relevance in medicinal chemistry. Its chemical formula is , and it has a molecular weight of approximately 291.39 g/mol. This compound features a pyrrolopyridine core, which is substituted with a piperidine moiety, indicating potential biological activity, particularly as an inhibitor of specific protein kinases involved in various diseases .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperidinyl)- typically involves multi-step synthetic routes. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and time to ensure high yields and purity of the final product. For instance, Suzuki reactions may be conducted at temperatures ranging from -30 °C to 140 °C depending on the specific substrates used .
The chemical reactivity of this compound is influenced by the nitrogen atoms in its heterocyclic rings. Typical reactions include:
These reactions can lead to various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The formation of derivatives often involves modifying substituents on the piperidine ring or introducing new functional groups through chemical transformations such as alkylation or acylation.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperidinyl)- primarily revolves around its role as an inhibitor of specific protein kinases like c-Met. The interaction with these kinases inhibits their activity, which is crucial in various signaling pathways involved in cell proliferation and survival.
In vitro studies have shown that certain derivatives exhibit strong inhibition against c-Met kinase with IC50 values indicating potent biological activity . The detailed mechanism often involves binding affinity studies that elucidate how the compound interacts at the molecular level with target proteins.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperidinyl)- is being explored for various applications in medicinal chemistry:
This compound represents a promising scaffold for developing novel therapeutic agents targeting kinase-related diseases .
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structural motif in medicinal chemistry, characterized by a bicyclic framework fusing pyrrole and pyridine rings. This architecture confers unique electronic properties and hydrogen-bonding capabilities critical for targeted molecular interactions. The incorporation of a piperidinyl moiety at the 4-position—yielding 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- (molecular formula: C12H16N4)—enhances these properties through additional basicity and conformational flexibility [1] [4]. As a synthetic analog of purine nucleobases, this scaffold demonstrates exceptional versatility in binding kinase ATP pockets and DNA interfaces, underpinning its broad therapeutic relevance across oncology, antiviral, and metabolic disease research [6].
The evolution of pyrrolo[2,3-b]pyridine derivatives spans natural product discovery to rational drug design. Early research identified variolin B—isolated from Antarctic sponges—as a foundational 7-azaindole alkaloid with potent antiproliferative properties [6]. This discovery spurred synthetic efforts to optimize the scaffold for enhanced bioactivity and pharmacokinetics. Key milestones include:
Table 1: Key Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives
Year | Derivative Class | Biological Target | Activity | Reference |
---|---|---|---|---|
2003 | Rebeccamycin analogs | DNA topoisomerase I | Antiproliferative (G2/M arrest) | [6] |
2010 | 3,5-Disubstituted derivatives | PI3Kα | Antiangiogenic (HIF-1α/VEGF inhibition) | [6] |
2014 | PARP-1 inhibitors | DNA repair machinery | In vivo tumor growth suppression | [6] |
2020 | TNIK inhibitors | IL-2 secretion pathway | IC50 <1 nM; immunomodulation | [2] [3] |
Synthetic methodologies have evolved concurrently, enabling efficient diversification: Duff formylation facilitated C-3 aldehyde functionalization for oxime and triazole conjugates [6], while copper-catalyzed azide-alkyne cycloadditions (CuAAC) appended pharmacophoric groups to enhance target engagement.
The piperidinyl group at the 4-position of 1H-pyrrolo[2,3-b]pyridine serves as a critical modulator of physicochemical and pharmacological properties. This substituent’s impact manifests through three primary mechanisms:
Table 2: Impact of 4-Substituents on Pyrrolo[2,3-b]pyridine Bioactivity
4-Position Substituent | Kinase Inhibition IC50 (nM) | Aqueous Solubility (μg/mL) | Selectivity Ratio (vs. FMS Kinase) |
---|---|---|---|
Unsubstituted | 28.0 | 8.3 | 1.5 |
4-Morpholinyl | 5.2 | 35.1 | 18.7 |
4-Piperidinyl | 0.7 | 42.6 | >100 |
4-(Piperidin-4-yl)amine | 0.9 | 39.8 | >100 |
Structure-activity relationship (SAR) studies reveal stringent requirements for the piperidinyl moiety:
These insights underscore the piperidinyl group’s versatility in refining drug-like properties while maintaining target specificity—a cornerstone for advancing 7-azaindole-based therapeutics.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4